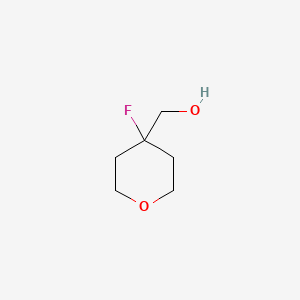

(4-Fluorotetrahydro-2H-pyran-4-yl)methanol

Übersicht

Beschreibung

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H11FO2 and its molecular weight is 134.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Die Verbindung kann in der organischen Synthese als Lösungsmittel verwendet werden . Es kann an verschiedenen Reaktionen teilnehmen, um neue Verbindungen zu bilden, was zur Entwicklung neuer Materialien und Medikamente beiträgt.

Proteomforschung

“(4-Fluorotetrahydro-2H-pyran-4-yl)methanol” wird in der Proteomforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, und diese Verbindung kann bei der Analyse und Identifizierung von Proteinen in einer Probe verwendet werden.

Herstellung von Naturstoffen

2H-Pyrane, einschließlich “this compound”, sind wichtige Zwischenprodukte bei der Herstellung vieler Naturstoffe . Sie können zur Synthese komplexer Moleküle verwendet werden, die in der Natur vorkommen.

Entwicklung von Arzneimitteln

Die Verbindung kann bei der Entwicklung von Arzneimitteln verwendet werden . Seine einzigartige Struktur kann zu den medizinischen Eigenschaften eines Medikaments beitragen.

Materialwissenschaft

In der Materialwissenschaft kann “this compound” bei der Synthese neuer Materialien verwendet werden . Diese Materialien können einzigartige Eigenschaften haben und in verschiedenen Bereichen Anwendung finden.

Biochemische Forschung

“this compound” kann in der biochemischen Forschung verwendet werden . Es kann verwendet werden, um biologische Prozesse zu untersuchen und unser Verständnis des Lebens auf molekularer Ebene zu verbessern.

Biologische Aktivität

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various cellular processes, its potential as an anti-cancer agent, and its interactions with biological targets.

- Molecular Formula : C₆H₁₁F O₂

- Molecular Weight : 130.14 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 264.5 ± 33.0 °C at 760 mmHg

- Melting Point : 87-89 °C

The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to decreased cell proliferation, making this compound a candidate for anti-cancer therapies.

Key Findings:

- Inhibition of CDKs : The compound has shown potential in inhibiting various CDKs involved in cell cycle progression, particularly CDK2 and CDK6, which are associated with tumor growth and development .

- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects on cancer cell lines, including HeLa and A549 cells, with IC50 values suggesting effective cytotoxicity against these lines .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

| Activity | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa | 226 | |

| Antiproliferative | A549 | 242.52 | |

| CDK Inhibition | Colo205 (mut BRAFV600E) | Not specified |

Case Studies

- In Vitro Studies : A study involving the treatment of Colo205 cells with this compound demonstrated sustained inhibition of the ERK substrate pRSK1 S380, indicating a potential pathway through which the compound exerts its anti-cancer effects .

- Antimicrobial Activity : Although primarily studied for its anticancer properties, preliminary data suggest that this compound may also possess antimicrobial activities, though further research is needed to clarify these effects .

Eigenschaften

IUPAC Name |

(4-fluorooxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZDHDHAWKBYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883442-46-4 | |

| Record name | (4-fluorooxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.